2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile
Overview
Description
2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as a selective estrogen receptor modulator (SERM) and is widely used in the field of medicinal chemistry to develop drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile involves its ability to selectively bind to estrogen receptors. This binding results in a conformational change in the receptor, which alters the gene expression profile of the cell and ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile are primarily related to its ability to selectively modulate estrogen receptors. This compound has been shown to have anti-tumor effects in breast cancer cells, and it has also been studied for its potential applications in the treatment of osteoporosis and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile in lab experiments is its ability to selectively modulate estrogen receptors. This makes it a promising candidate for developing drugs that can effectively treat breast cancer and other estrogen-related diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile. One of the most promising areas of research is in the development of new drugs for breast cancer treatment. This compound has shown significant potential in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has also been studied for its potential applications in the treatment of osteoporosis and cardiovascular diseases, and further research is needed to determine its therapeutic potential in these areas.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of drugs for breast cancer treatment. This compound has been shown to have a selective estrogen receptor modulating effect, which makes it a promising candidate for developing drugs that can effectively treat breast cancer.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S/c1-17-2-4-19(5-3-17)16-28-21-10-6-18(7-11-21)14-23(15-25)29(26,27)22-12-8-20(24)9-13-22/h2-14H,16H2,1H3/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPXIMVRVYWMTF-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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